molecular formula C9H10ClF3N2 B6353853 2-(2-Trifluoromethyl-phenyl)-acetamidine hydrochloride CAS No. 1171439-30-7

2-(2-Trifluoromethyl-phenyl)-acetamidine hydrochloride

Cat. No.: B6353853
CAS No.: 1171439-30-7
M. Wt: 238.64 g/mol
InChI Key: CBGWQLJWKKCYBO-UHFFFAOYSA-N
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Description

2-(2-Trifluoromethyl-phenyl)-acetamidine hydrochloride is a substituted acetamidine derivative characterized by a phenyl ring bearing a trifluoromethyl (-CF₃) group at the ortho position, linked to an acetamidine moiety. The compound’s molecular formula is C₉H₉ClF₃N₂, with a molar mass of 261.63 g/mol. It exists as a white crystalline solid, typically odorless, and is soluble in polar solvents like water, methanol, and ethanol but insoluble in non-polar solvents such as toluene or chloroform .

Structurally, the trifluoromethyl group enhances electron-withdrawing properties, influencing reactivity and interaction with biological targets. This compound is synthesized via cyclization and chlorination reactions involving acetamidine hydrochloride and trifluoroacetoacetate derivatives under controlled conditions . Its primary applications span pharmaceuticals (e.g., antimicrobial agents) and materials science (e.g., electrolytes), leveraging its stability and electronic effects .

Properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]ethanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2.ClH/c10-9(11,12)7-4-2-1-3-6(7)5-8(13)14;/h1-4H,5H2,(H3,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGWQLJWKKCYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=N)N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pinner Reaction-Based Synthesis

The Pinner reaction remains a cornerstone for amidine synthesis, involving the sequential treatment of nitriles with anhydrous HCl in alcohols to form imino ether intermediates, followed by amination. For 2-(2-trifluoromethyl-phenyl)-acetamidine hydrochloride, this route begins with 2-(2-trifluoromethyl-phenyl)acetonitrile.

Procedure :

  • Imino Ether Formation : 2-(2-Trifluoromethyl-phenyl)acetonitrile is refluxed with dry HCl gas in methanol, yielding the corresponding imino ether intermediate.

  • Amination : The intermediate is treated with ammonium hydroxide or gaseous ammonia, facilitating nucleophilic substitution to form the amidine free base.

  • Salt Formation : The free base is precipitated as the hydrochloride salt using concentrated HCl in an aprotic solvent (e.g., diethyl ether).

Key Parameters :

  • Temperature : 0–5°C during HCl gas introduction to prevent side reactions.

  • Reaction Time : 12–24 hours for complete imino ether formation.

  • Yield : 65–78% after salt precipitation.

Coupling-Reagent-Mediated Approach

Recent patents highlight the use of coupling reagents to streamline amidine synthesis. This method avoids gaseous HCl handling and improves reproducibility.

Procedure :

  • Amide Intermediate Synthesis : 2-(2-Trifluoromethyl-phenyl)acetic acid is reacted with 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF), forming an activated carbonyl intermediate.

  • Amidine Formation : The intermediate is treated with ammonium chloride and triethylamine, inducing nucleophilic displacement to yield the amidine free base.

  • Hydrochloride Salt Precipitation : The product is isolated via HCl gas saturation in dichloromethane.

Advantages :

  • Eliminates hazardous HCl gas use during intermediate steps.

  • Higher purity (≥95% by HPLC) due to controlled reaction conditions.

Catalytic Hydrogenation of Nitriles

A less conventional route involves the hydrogenation of 2-(2-trifluoromethyl-phenyl)acetonitrile in the presence of a palladium catalyst.

Procedure :

  • Hydrogenation : The nitrile is subjected to H₂ gas (50 psi) with 10% Pd/C in ethanol at 80°C, reducing the nitrile group to a primary amine.

  • Amidine Formation : The amine intermediate reacts with trimethylaluminum and ammonium chloride, forming the amidine structure.

  • Acidification : HCl in isopropanol precipitates the hydrochloride salt.

Challenges :

  • Requires high-pressure equipment.

  • Moderate yield (55–60%) due to competing over-reduction.

Comparative Analysis of Methodologies

Method Yield Purity Key Advantages Limitations
Pinner Reaction 65–78%90–93%Scalable, low costHCl gas handling hazards
Coupling Reagent 70–85%≥95%High reproducibility, safer conditionsHigher reagent costs
Catalytic Hydrogenation 55–60%88–90%Avoids halogenated solventsLow yield, specialized equipment needed

Optimization Strategies and Process Intensification

Solvent Selection

  • Pinner Reaction : Methanol outperforms ethanol due to faster imino ether formation rates (0.5 h vs. 1.2 h).

  • Coupling Methods : THF increases amidine purity by 8–10% compared to DMF, attributed to reduced side reactions.

Catalyst Screening

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in Pinner-derived syntheses by 30%, reducing process times to 8–10 hours.

Temperature Control

Industrial-Scale Considerations

Cost Efficiency

The coupling-reagent method, despite higher upfront costs, reduces waste disposal expenses by 40% compared to Pinner-based routes .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The amidine group in this compound acts as a strong nucleophile, participating in aza-Michael additions with α,β-unsaturated carbonyl systems. For example:

  • Reaction with fluorinated 2-bromoenones yields trifluoromethylated pyrimidines via a cascade mechanism involving:

    • Aza-Michael addition at the β-position of enones.

    • Intramolecular cyclization to form the pyrimidine core.

    • Dehydrohalogenation/dehydration to finalize the heterocycle.

SubstrateProductCatalystYieldSource
2-Bromo-1,3-diphenylenone4-TrifluoromethylpyrimidineNone99%

This reaction proceeds under mild, catalyst-free conditions, highlighting the compound’s intrinsic reactivity .

Cyclocondensation Reactions

The compound serves as a precursor in synthesizing biheterocyclic systems through cyclocondensation:

  • With 1-(2-heteroaryl)-4,4,4-trifluorobutane-1,3-dione, it forms 4-trifluoromethylpyrimidines under alkaline conditions (KOH/MeOH).

1,3-DiketoneProductConditionsYieldSource
1-(2-Furyl)-CF₃-diketone6-(2-Furyl)-4-CF₃-pyrimidineRT, 1 hour85%
1-(2-Thienyl)-CF₃-diketone6-(2-Thienyl)-4-CF₃-pyrimidineRT, 1 hour78%

These products exhibit biological activity, including cholesterol biosynthesis inhibition .

Alkylation Reactions

The acetamidine moiety undergoes alkylation with halogenated electrophiles :

  • Reaction with 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone in acetone/K₂CO₃ yields N-phenylacetamide derivatives , which show anticonvulsant properties .

ElectrophileProductConditionsYieldSource
2-Chloro-CF₃-acetophenoneN-(3-CF₃-phenyl)acetamide60°C, 6 hours78%

Pharmacological screening of such derivatives revealed efficacy in maximal electroshock (MES) seizure models .

Oxidation and Reduction

  • Oxidation : Reacts with hydrogen peroxide to form hydroxylated derivatives, though specific products require further characterization.

  • Reduction : Sodium borohydride reduces the amidine group to a secondary amine, but yields and mechanisms remain understudied.

Biological Activity and Mechanistic Insights

The trifluoromethyl group enhances lipophilicity , improving membrane permeability. Key interactions include:

  • Binding to voltage-sensitive sodium channels (site 2), as seen in anticonvulsant derivatives .

  • Potential antimicrobial activity via disruption of microbial cell membranes, though molecular targets are not fully elucidated.

Reaction Optimization Data

Critical parameters for high-yield reactions:

ParameterOptimal RangeImpact on YieldSource
Temperature60–80°C+30% efficiency
SolventDry acetone or methanolPrevents hydrolysis
CatalystBF₃·OEt₂ (for cyclocondensation)+25% yield

Structural and Spectral Insights

  • ¹H NMR : Key signals include δ 4.21 (–CH₂–), 7.85 (ArH), and 8.31 (NH) .

  • ¹³C NMR : Peaks at δ 168.8 (–CO–) and 107.2 (–CF₃) confirm functional groups .

This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly for synthesizing trifluoromethylated heterocycles with therapeutic potential. Further studies are needed to explore its catalytic applications and reaction kinetics.

Scientific Research Applications

Medicinal Chemistry

The compound is explored for its potential in drug development due to its biological activities:

  • Antimicrobial Activity: Preliminary studies indicate it exhibits activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values suggesting moderate efficacy against pathogens like Staphylococcus aureus and Escherichia coli.
PathogenMIC (µg/mL)
Staphylococcus aureus4–8
Mycobacterium abscessus4–8
Escherichia coli16
  • Anticancer Properties: In vitro studies show that the compound inhibits cell proliferation in specific cancer cell lines, indicating potential therapeutic applications.
Cell LineIC50 (µM)
MDA-MB-231 (Breast Cancer)0.126
MCF-7 (Breast Cancer)17.02
HT-29 (Colon Cancer)15.00

The selectivity index suggests preferential effects on cancer cells over normal cells, highlighting a potential therapeutic window.

The biological mechanisms of action include:

  • Inhibition of Enzymatic Activity: The compound has been shown to inhibit nitric oxide synthase (NOS), which is crucial in various physiological processes.
  • Antiviral Activity: Derivatives have demonstrated antiviral properties against influenza viruses, significantly reducing viral loads in infected models.

Material Science

In material science, 2-(2-Trifluoromethyl-phenyl)-acetamidine hydrochloride serves as a building block for synthesizing more complex molecules. Its unique trifluoromethyl group enhances lipophilicity and metabolic stability, making it suitable for various industrial applications.

Case Studies and Research Findings

Recent studies have highlighted the compound's promising applications:

  • Nitric Oxide Synthase Inhibition: Research indicated that this compound effectively reduces nitric oxide levels in septic shock models, suggesting therapeutic applications in managing sepsis.
  • Toxicity Studies: Toxicological assessments have shown acceptable safety profiles in animal models at therapeutic doses, supporting its further development as a pharmacological agent.
  • Anticonvulsant Activity: Related compounds have been evaluated for their anticonvulsant properties, demonstrating potential effectiveness in treating epilepsy through interaction with neuronal voltage-sensitive sodium channels .

Mechanism of Action

The mechanism of action of 2-(2-Trifluoromethyl-phenyl)-acetamidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Electrochemical Performance in Batteries

Acetamidine-based chloroaluminate electrolytes outperform urea and guanidine analogs in aluminum-ion batteries:

Electrolyte System Coulombic Efficiency (%) Overpotential (mV) Conductivity (mS/cm)
AlCl₃:Acetamidine HCl 97.10 120 12.5
AlCl₃:Guanidine HCl 98.12 115 13.2
AlCl₃:Urea 88.17 200 8.7

Antimicrobial Activity

Substituted acetamidines inhibit bacterial growth via pyrimidine synthesis disruption. Comparative minimum inhibitory concentrations (MICs):

Compound MIC vs. S. aureus (µg/mL) MIC vs. E. coli (µg/mL)
2-(2-Trifluoromethyl-phenyl)-acetamidine HCl 8.0 32.0
2-(4-Methoxyphenoxy)acetamidine HCl 16.0 64.0
Parent Acetamidine HCl >128 >128

The trifluoromethyl analog shows 2–4× greater potency than methoxy derivatives, likely due to improved target binding and cellular uptake .

Industrial Scalability and Cost

  • Synthesis Yield : The target compound is synthesized in ~88% yield using acetamidine hydrochloride and trifluoroacetoacetate, comparable to other analogs (85–94%) .
  • Cost : Trifluoromethyl precursors are costlier than methoxy or benzyloxy reagents, but the compound’s superior performance in niche applications (e.g., antifungals, batteries) justifies production .

Biological Activity

2-(2-Trifluoromethyl-phenyl)-acetamidine hydrochloride is a chemical compound notable for its unique trifluoromethyl group attached to a phenyl ring, which enhances its biological activity and pharmacological potential. This article explores its biological activities, mechanisms of action, and applications in various fields based on recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Name: this compound
  • Molecular Formula: C9H9ClF3N
  • CAS Number: 1171439-30-7

The trifluoromethyl group is known to increase lipophilicity and metabolic stability, influencing the compound's interactions with biological targets.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The mechanisms include:

  • Inhibition of Enzymatic Activity: The compound has been shown to inhibit nitric oxide synthase (NOS), which plays a critical role in various physiological processes including vasodilation and neurotransmission.
  • Antimicrobial Activity: Preliminary studies indicate potential antimicrobial properties, with the compound exhibiting activity against various bacterial strains.
  • Anticancer Properties: Research suggests that this compound may inhibit cell proliferation in certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several pathogens. The Minimum Inhibitory Concentration (MIC) values are summarized in the following table:

PathogenMIC (µg/mL)
Staphylococcus aureus4–8
Mycobacterium abscessus4–8
Escherichia coli16

These results indicate moderate activity against Gram-positive bacteria and some Mycobacterium species .

Anticancer Activity

In vitro studies have demonstrated the compound's ability to inhibit the growth of cancer cells. The following table summarizes findings from recent studies:

Cell LineIC50 (µM)
MDA-MB-231 (Breast Cancer)0.126
MCF-7 (Breast Cancer)17.02
HT-29 (Colon Cancer)15.00

The selectivity index indicates that the compound preferentially affects cancer cells over normal cells, suggesting a potential therapeutic window .

Case Studies and Research Findings

Several studies have highlighted the compound's promising biological activities:

  • Nitric Oxide Synthase Inhibition : A study demonstrated that this compound effectively inhibited NOS, leading to reduced nitric oxide levels in septic shock models. This inhibition correlates with potential therapeutic applications in managing sepsis .
  • Antiviral Activity : Research indicated that derivatives of this compound exhibited antiviral properties against influenza viruses, showcasing its capacity to reduce viral loads significantly in infected models .
  • Toxicity Studies : Toxicological assessments showed acceptable safety profiles in animal models, with no significant adverse effects observed at therapeutic doses, thus supporting its further development as a pharmacological agent.

Q & A

Q. What is the molecular formula and key physicochemical properties of 2-(2-Trifluoromethyl-phenyl)-acetamidine hydrochloride?

Methodological Answer: The molecular formula is C₉H₉F₃N₂·HCl , with a molecular weight of 238.64 g/mol (estimated based on acetamidine hydrochloride analogs) . Key properties include:

  • Solubility : Likely soluble in polar solvents (water, ethanol) due to ionic character, similar to acetamidine hydrochloride (11 g/100 mL at 20°C) .
  • Stability : Hygroscopic and heat-sensitive; decomposes upon heating, releasing ammonia and HCl .
  • Melting Point : Expected range: 160–180°C (extrapolated from amidine hydrochlorides) .

Q. What are common synthetic routes for preparing this compound?

Methodological Answer: Two primary methods are employed:

Condensation Reaction : React 2-(2-trifluoromethylphenyl)acetonitrile with ammonium chloride in methanol under HCl gas, followed by ammonia addition to form the amidine intermediate .

Cyclization : Use acetamidine hydrochloride analogs with trifluoromethyl-substituted aryl halides in the presence of a palladium catalyst (e.g., Suzuki coupling for aryl group introduction) .
Key Conditions : Anhydrous solvents, controlled pH (4–6), and inert atmosphere to prevent hydrolysis .

Advanced Questions

Q. How does the trifluoromethyl group influence reactivity in heterocyclic synthesis?

Methodological Answer: The electron-withdrawing trifluoromethyl group enhances electrophilic character at the amidine nitrogen, facilitating nucleophilic attacks in cyclization reactions. For example:

  • Pyrimidine Synthesis : React with β-dicarbonyls (e.g., malononitrile) under acidic conditions to form fluorinated pyrimidines. Yields improve by 15–20% compared to non-fluorinated analogs due to stabilized transition states .
  • Imidazole Formation : Condensation with aldehydes at 80–100°C in ethanol yields trifluoromethyl-substituted imidazoles, confirmed via ¹⁹F NMR .

Q. What analytical techniques validate the purity and structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Characterize aromatic protons (δ 7.5–8.0 ppm) and trifluoromethyl carbon (δ 120–125 ppm, J₃ coupling ~35 Hz) .
  • LC-MS : Confirm molecular ion peak at m/z 238.64 (M+H⁺) with fragmentation patterns matching amidine cleavage .
  • FT-IR : Identify N-H stretches (3200–3400 cm⁻¹) and C≡N vibrations (2200 cm⁻¹) .

Q. What environmental factors impact its stability during storage?

Methodological Answer:

  • Moisture : Hygroscopicity necessitates desiccated storage (silica gel, <10% RH) to prevent hydrolysis to acetic acid derivatives .
  • Temperature : Decomposes above 170°C; store at 2–8°C in amber vials to avoid photodegradation .
  • pH Sensitivity : Degrades rapidly in alkaline conditions (pH >8); buffer solutions (pH 4–6) are recommended for aqueous studies .

Q. How can contradictory data on reaction yields be resolved in fluorinated pyrimidine synthesis?

Methodological Answer: Discrepancies arise from solvent polarity and catalyst choice:

  • High Yields (75–85%) : Achieved using DMF as solvent and CuI catalyst at 100°C, promoting aryl-amide coupling .
  • Low Yields (30–40%) : Observed in THF with Pd(OAc)₂ due to incomplete trifluoromethyl group activation. Optimization involves adding 1,10-phenanthroline as a ligand .
    Validation : Replicate reactions under controlled conditions and characterize by HPLC to quantify side-products .

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